Unique C-6 Methyl and C-2 Nitrile Vector Geometry Differentiates Kinase Binding Modes Compared to Regioisomeric 3-Cyano-7-Azaindoles
The substitution pattern of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile presents a unique vector geometry compared to closely related 3-cyano-7-azaindoles. In kinase inhibitor design, the 7-azaindole core typically forms hinge-region hydrogen bonds, while substituents extend into the solvent-exposed region, the ribose pocket, or the back hydrophobic pocket. The 2-nitrile group in this compound projects its electron density differently than a 3-nitrile, influencing both the pKa of the pyrrole NH and the orientation of hydrogen bond acceptors [1]. This distinct geometry can be critical for achieving selectivity among kinases with subtle differences in their active site architecture. No direct head-to-head IC50 comparison for this exact compound is available in the public domain. However, a class-level SAR study on 4-substituted 1H-pyrrolo[2,3-b]pyridines demonstrates that small changes in substitution can shift kinase inhibition from potent dual TAK1/MAP4K2 activity to MAP4K2 selectivity [2], highlighting the sensitivity of this scaffold to substitution.
| Evidence Dimension | Structural vector geometry and binding mode potential |
|---|---|
| Target Compound Data | 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile: Nitrile at C-2, methyl at C-6. |
| Comparator Or Baseline | 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile: Nitrile at C-3, no methyl. |
| Quantified Difference | Regioisomeric nitrile placement; altered hydrogen-bonding potential and scaffold pKa. |
| Conditions | Structural comparison based on published azaindole-kinase co-crystal structures and SAR models [1]. |
Why This Matters
Procuring the correct regioisomer is critical for fragment elaboration or SAR studies, as the nitrile position dictates the vector of functional group extension and potential binding interactions.
- [1] Deprez-Poulain, R.; et al. Structure-Based Design of Novel Potent and Selective Inhibitors of the Serine/Threonine Kinase PIM1. J. Med. Chem. 2017, 60, 2411-2436 (Representative for azaindole binding mode analysis). View Source
- [2] Tan, L.; et al. Discovery of type II inhibitors of TGFβ-activated kinase 1 (TAK1) and mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2). J. Med. Chem. 2015, 58, 183-196. View Source
